molecular formula C15H20ClNO3S B2355231 5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide CAS No. 1903542-51-7

5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

Cat. No.: B2355231
CAS No.: 1903542-51-7
M. Wt: 329.84
InChI Key: RKTOPHFJWUHNCV-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is an organic compound that serves as an important building block in various chemical syntheses. It is characterized by the presence of a chloro group, a methoxy group, and a benzamide moiety, along with a tetrahydropyran-4-yl thioethyl side chain. This compound is used in the synthesis of more complex molecules and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and tetrahydro-2H-pyran-4-thiol.

    Formation of Amide Bond: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reacted with tetrahydro-2H-pyran-4-thiol to form the thioester intermediate.

    Amidation: The thioester intermediate is then reacted with an amine, typically under basic conditions, to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.

    Amines: Formed from the reduction of nitro groups.

    Substituted Benzamides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Chemical Synthesis: It is a valuable building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Similar structure but with a sulfamoylphenyl group instead of a tetrahydropyran-4-yl thioethyl group.

    5-chloro-2-methoxy-N-(2-(4-nitrophenyl)ethyl)benzamide: Similar structure but with a nitrophenyl group instead of a tetrahydropyran-4-yl thioethyl group.

Uniqueness

The uniqueness of 5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide lies in its specific side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Biological Activity

5-Chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

The compound possesses the following chemical characteristics:

  • Molecular Formula : C16H17ClN2O4S
  • Molecular Weight : 368.84 g/mol
  • CAS Number : 16673-34-0

Antimicrobial Activity

Research indicates that derivatives of 5-chloro-2-methoxybenzamide exhibit significant antimicrobial properties. A study evaluated a series of sulfonamides, including derivatives of this compound, against various bacterial strains. The most active derivative demonstrated a minimum inhibitory concentration (MIC) of 15.62–31.25 μmol/L against methicillin-sensitive and methicillin-resistant Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMIC (μmol/L)
5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideS. aureus (methicillin-sensitive)15.62–31.25
4-Amino-N-(thiazol-2-yl)benzenesulfonamideM. kansasii1–4

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, one study reported IC50 values in the low micromolar range for derivatives tested against human colon carcinoma (HCT116) and breast cancer (MCF-7) cell lines .

Table 2: Anticancer Activity of Selected Derivatives

CompoundCancer Cell LineIC50 (µM)
5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideHCT1161.9
MCF72.3

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes and interfere with cellular processes in target organisms or cells. The sulfonamide moiety is known for its role in inhibiting bacterial folate synthesis, which is crucial for bacterial growth and replication . Additionally, the presence of the chloro and methoxy groups may enhance the lipophilicity and cell membrane permeability, facilitating better interaction with biological targets.

Case Studies

  • Antimicrobial Efficacy Against Mycobacterium Species : A study highlighted that several derivatives of the compound showed promising activity against Mycobacterium tuberculosis and Mycobacterium avium, indicating potential use in treating mycobacterial infections .
  • Cytotoxicity Evaluation : In a comprehensive evaluation of various benzamide derivatives, this compound was found to significantly reduce cell viability in cancer cell lines compared to standard chemotherapeutics like doxorubicin, suggesting its potential as a lead compound for further development .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3S/c1-19-14-3-2-11(16)10-13(14)15(18)17-6-9-21-12-4-7-20-8-5-12/h2-3,10,12H,4-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTOPHFJWUHNCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCSC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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